3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

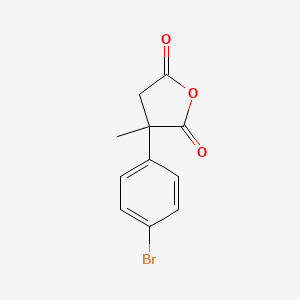

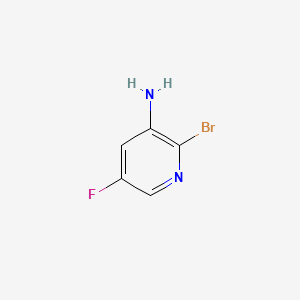

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is a chemical compound belonging to the class of oxolane derivatives. It contains a bromophenyl group and an oxolane ring. The compound’s molecular formula is C11H9BrO3, and its systematic name is (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one .

Molecular Structure Analysis

The compound’s molecular structure consists of an oxolane ring fused with a phenyl group bearing a bromine atom. The stereochemistry and conformational aspects play a crucial role in its properties and reactivity. Single-crystal X-ray diffraction (SCXRD) studies provide insights into the precise arrangement of atoms within the crystal lattice .

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point is 122°C .

- NMR Spectroscopy : The 1H NMR spectrum provides information about the hydrogen atoms’ environment, aiding in structural confirmation .

Aplicaciones Científicas De Investigación

-

Application in Organic Synthesis

- Field : Organic Chemistry

- Summary : The compound 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, which is structurally similar to the compound you mentioned, was synthesized through the electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one and kojic acid .

- Methods : The transformation was carried out in n-PrOH in an undivided cell in the presence of sodium bromide .

- Results : The structure of the new compound was established by means of elemental analysis, mass-, nuclear magnetic resonance and infrared spectroscopy . It was found to be a promising compound for different biomedical applications, particularly for the regulation of inflammatory diseases .

-

Application in Biological Activities

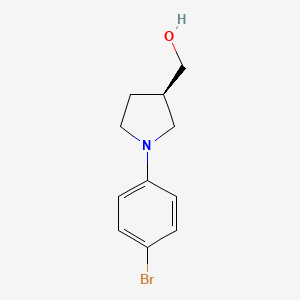

- Field : Biology

- Summary : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), which contains a 4-bromophenyl group like the compound you mentioned, was studied for its biological activities on rainbow trout alevins .

- Methods : The study investigated the neurotoxic potentials of the B4 compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Results : The results of this study are not specified in the source .

-

Application in Neurotoxic Potential Assessment

- Field : Neurobiology

- Summary : A newly made pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), which contains a 4-bromophenyl group like the compound you mentioned, was prepared and assayed biologically for AchE activity .

- Methods : The study was designed to examine whether the NMR and HPLC characterized newly made pyrazoline derivative may have an anti-neurotoxic potential .

- Results : The results of this study are not specified in the source .

-

Application in Cytotoxic Activity Assessment

- Field : Pharmacology

- Summary : 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were prepared using Mannich reaction and evaluated for cytotoxic activity . The cytotoxicity of the compound was dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .

- Methods : Various scaffolds of indole were synthesized for screening different pharmacological activities .

- Results : The results of these studies have revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-3-methyloxolane-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMENROMCGVAVJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)

![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)

![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)

![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)